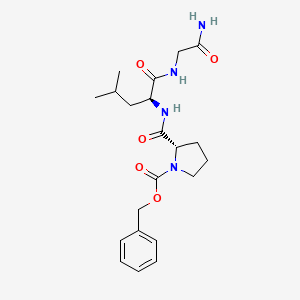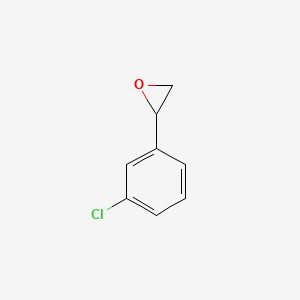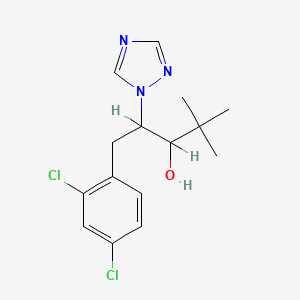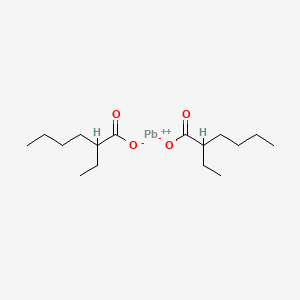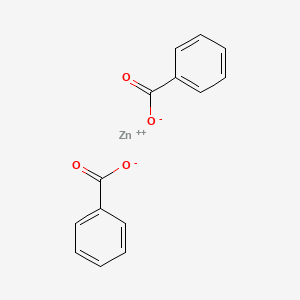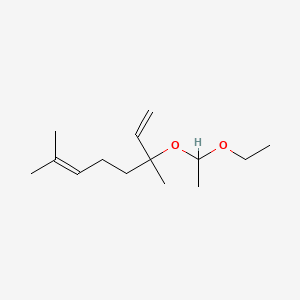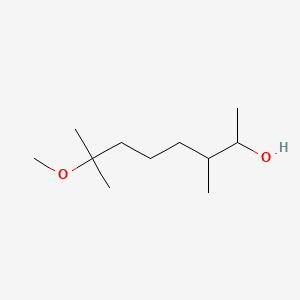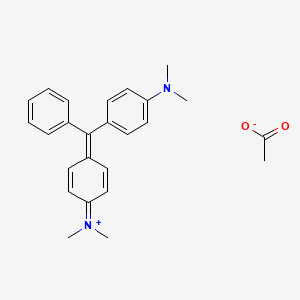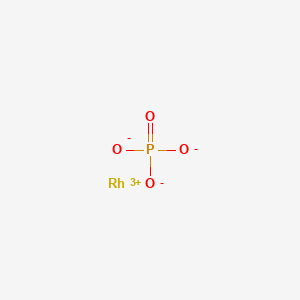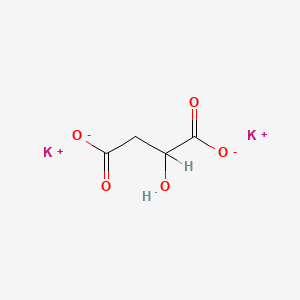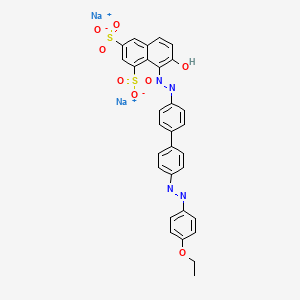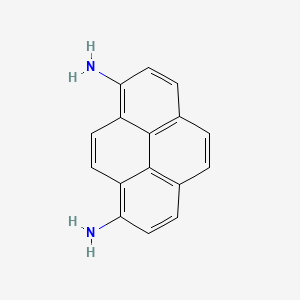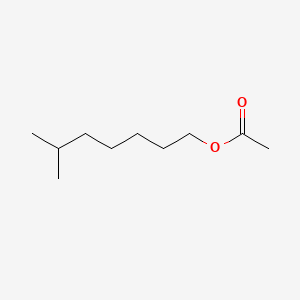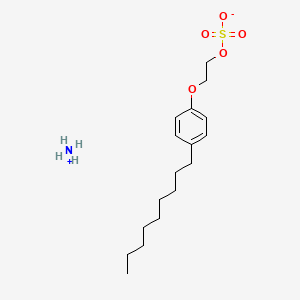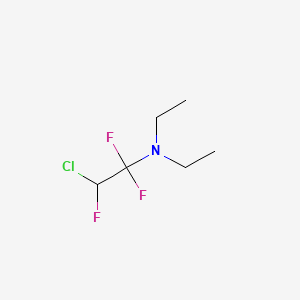
(2-Chloro-1,1,2-trifluoroethyl)diethylamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (2-Chloro-1,1,2-trifluoroethyl)diethylamine can be achieved through various methods, including chlorination, trifluoromethylation, and ethylation. The most common method is through the reaction of chloroacetaldehyde and 2,2,2-trifluoroethylamine.Molecular Structure Analysis
The molecular formula of (2-Chloro-1,1,2-trifluoroethyl)diethylamine is C6H11ClF3N . The molecular weight is 189.61 . The SMILES string is CCN(CC)C(F)(F)C(F)Cl .Chemical Reactions Analysis
(2-Chloro-1,1,2-trifluoroethyl)diethylamine has been found to react at room temperature with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, and methyl 3,4-O-isopropylidene-β-L-arabinopyranoside to give the respective 3-, 6-, and 2-O-chlorofluoroacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Chloro-1,1,2-trifluoroethyl)diethylamine include a refractive index of n20/D 1.396 and a density of 1.205 g/mL at 25 °C . It is a liquid at room temperature and should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Fluoroalkyl Amino Reagents Development
(Schmitt et al., 2017) describe the development of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether through hydroamination with diethylamine. These reagents facilitate the introduction of the fluoro(trifluoromethoxy)methyl group in aromatic substrates, crucial for medicinal and agricultural chemistry.
Amine and Alcohol Reactions
(Furin et al., 2000) explore the reaction of a specific trifluoro compound with secondary amines like diethylamine, leading to various fluorine-containing products. These reactions are significant in developing new chemical entities with potential applications in various fields.
Halide Coordination in Polyamine Matrix
(Ilioudis et al., 2000) studied the hydrogen-bonded structures formed from aliphatic polyamines with acids, where diethylamine is included. Understanding these structures aids in supramolecular design and has implications in material science.
Synthesis of Amino-Cyclopentenylphosphonates
(Al Quntar et al., 2007) investigated the reaction of diethyl 5-chloro-1-pentynylphosphonate with amines, including diethylamine. This synthesis method offers a unique mechanism and is important in the development of novel organic compounds.
Derivatives of Azoles
(Petko et al., 2010) examined the reaction of N-(2,2-dichloro-1,1,2-trifluoroethyl)-substituted azoles with diethylamine, leading to N-(2-chloro-1,2-difluorovinyl) derivatives. These reactions are significant in the context of developing unsaturated fluorinated compounds.
Protein and Peptide Extraction
(Nolan & Teller, 2006) demonstrated that diethylamine is effective in extracting proteins from various tissues, an essential technique in biochemical analysis and molecular biology.
Detection of Amines with Chlorophyll Derivatives
(Tamiaki et al., 2013) explored how chlorophyll derivatives react with amines, including diethylamine, leading to color change. This has potential applications in chemical sensing and environmental monitoring.
Aliphatic Amine Dehydrogenation
(Kamiguchi et al., 2005) studied the dehydrogenation of diethylamine over molybdenum halide clusters. This research contributes to understanding catalysis and reaction mechanisms in organic chemistry.
Activity against Plasmodium falciparum
(Stocks et al., 2002) synthesized short-chain chloroquine derivatives with modified diethylamine groups, showing potency against chloroquine-resistant malaria strains. This finding is crucial for antimalarial drug development.
Solid–Liquid Equilibria Studies
(Rotrekl et al., 2015) investigated the equilibrium in systems containing diethylamine, contributing to the understanding of phase behavior in chemical engineering.
Organocatalyst in Synthesis
(Kulkarni et al., 2013) highlighted diethylamine as an efficient organocatalyst in synthesizing medicinally relevant compounds, underlining its role in green chemistry.
Favorskii Rearrangement in Amines Reaction
(Makarova et al., 2002) studied the Favorskii rearrangement involving diethylamine, crucial for understanding reaction mechanisms in organic synthesis.
Inhibited Catalyst Activation
(Chen et al., 2011) reported that diethylamine in certain palladium complexes leads to inhibited catalyst activation due to intramolecular hydrogen bonding. This is vital in catalysis and material science.
Supramolecular Helix Formation
(Hanke et al., 2018) discovered that diethylamine forms a supramolecular helix, contributing to the understanding of molecular self-assembly in nanotechnology and material science.
Reactions with Cyclopentenone Derivatives
(Akbutina et al., 2002) studied the reactions of diethylamine with specific cyclopentenone derivatives, which are significant in organic synthesis and drug development.
Safety And Hazards
(2-Chloro-1,1,2-trifluoroethyl)diethylamine is a hazardous substance. It causes burns . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . Wear suitable protective clothing, gloves, and eye/face protection . In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible) .
Eigenschaften
IUPAC Name |
2-chloro-N,N-diethyl-1,1,2-trifluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClF3N/c1-3-11(4-2)6(9,10)5(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZHKUAKSMWSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276369, DTXSID20957103 | |
| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
CAS RN |
357-83-5, 114440-20-9 | |
| Record name | N,N-Diethyl(2-chloro-1,1,2-trifluoroethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Chloro-1,1,2-trifluoroethyl)diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20957103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 357-83-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

